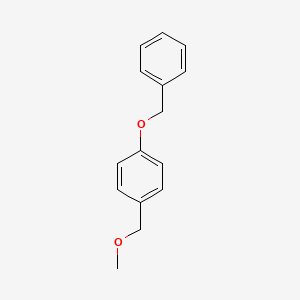
Ethyl 4-(bromomethyl)nicotinate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of nicotinic acid, where the ethyl ester is substituted with a bromomethyl group at the 4-position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The process can be summarized as follows:
Starting Material: Ethyl nicotinate.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Formation of Hydrobromide Salt: The resulting product is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(bromomethyl)nicotinate hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(bromomethyl)nicotinate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(bromomethyl)nicotinate hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity makes it a valuable tool in organic synthesis for introducing functional groups into molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-chloromethyl nicotinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-methyl nicotinate: Lacks the halogen atom, making it less reactive.
Methyl 4-(bromomethyl)nicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 4-(bromomethyl)nicotinate hydrobromide is unique due to its high reactivity and versatility in chemical reactions. The presence of the bromomethyl group allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H11Br2NO2 |
|---|---|
Molekulargewicht |
325.00 g/mol |
IUPAC-Name |
ethyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-6-11-4-3-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H |
InChI-Schlüssel |
XDRYOADNIRUVIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CN=C1)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


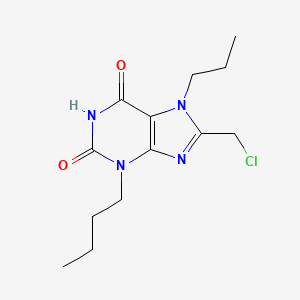

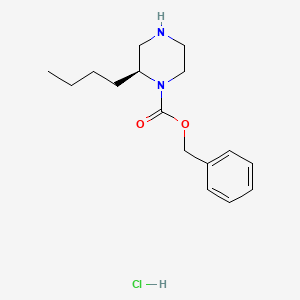

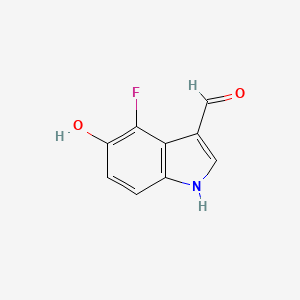
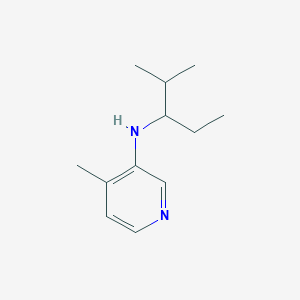

![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
